molecular formula C34H40N4O8 B13403958 benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate

Cat. No.: B13403958
M. Wt: 632.7 g/mol
InChI Key: MLXFMDNELZVFOX-NDEPHWFRSA-N
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Description

(S) -8- bis[(Phenylmethoxy) carbonyl] - 3- imino- 12, 12- dimethyl- 10- oxo- 4-phenylmethyl Ester 11- Oxa- 2, 4, 9- triazatridecanoic Acid is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C34H40N4O8

Molecular Weight

632.7 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate

InChI

InChI=1S/C34H40N4O8/c1-34(2,3)46-32(41)36-28(29(39)43-22-25-14-7-4-8-15-25)20-13-21-38(33(42)45-24-27-18-11-6-12-19-27)30(35)37-31(40)44-23-26-16-9-5-10-17-26/h4-12,14-19,28H,13,20-24H2,1-3H3,(H,36,41)(H2,35,37,40)/t28-/m0/s1

InChI Key

MLXFMDNELZVFOX-NDEPHWFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (S) -8- bis[(Phenylmethoxy) carbonyl] - 3- imino- 12, 12- dimethyl- 10- oxo- 4-phenylmethyl Ester 11- Oxa- 2, 4, 9- triazatridecanoic Acid involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S) -8- bis[(Phenylmethoxy) carbonyl] - 3- imino- 12, 12- dimethyl- 10- oxo- 4-phenylmethyl Ester 11- Oxa- 2, 4, 9- triazatridecanoic Acid has several applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be used in the development of new materials or processes.

Mechanism of Action

The mechanism by which (S) -8- bis[(Phenylmethoxy) carbonyl] - 3- imino- 12, 12- dimethyl- 10- oxo- 4-phenylmethyl Ester 11- Oxa- 2, 4, 9- triazatridecanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (S) -8- bis[(Phenylmethoxy) carbonyl] - 3- imino- 12, 12- dimethyl- 10- oxo- 4-phenylmethyl Ester 11- Oxa- 2, 4, 9- triazatridecanoic Acid stands out due to its unique structure and properties. Similar compounds may include other esters, imines, and oxo compounds, each with their own distinct characteristics and applications.

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